molecular formula C16H9N3S3 B322574 2-[(CYANOMETHYL)SULFANYL]-4,6-BIS(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE

2-[(CYANOMETHYL)SULFANYL]-4,6-BIS(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE

Cat. No.: B322574
M. Wt: 339.5 g/mol
InChI Key: ADVQXMMPQZQHBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(CYANOMETHYL)SULFANYL]-4,6-BIS(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE is a heterocyclic compound that contains both pyridine and thiophene moieties. This compound is of interest due to its potential applications in various fields, including agriculture and pharmaceuticals. It is known for its insecticidal properties and is considered a neonicotinoid analogue.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(CYANOMETHYL)SULFANYL]-4,6-BIS(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE typically involves the reaction of 2-chloronicotinonitrile with thiophene derivatives under specific conditions. One common method involves the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Another method involves the use of 2-(cyanomethyl)thio acetic acid potassium salt and bis(trichloromethyl)carbonate as raw materials, reacting under the action of a catalyst in an organic solvent .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. The use of bis(trichloromethyl)carbonate as a chlorination reagent has been shown to reduce the preparation cost and safety hazards, as well as decrease the generation of waste .

Chemical Reactions Analysis

Types of Reactions

2-[(CYANOMETHYL)SULFANYL]-4,6-BIS(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the cyano and thio groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Potassium carbonate in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines.

Scientific Research Applications

2-[(CYANOMETHYL)SULFANYL]-4,6-BIS(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(CYANOMETHYL)SULFANYL]-4,6-BIS(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE involves its interaction with nicotinic acetylcholine receptors (nAChRs) in insects. This interaction leads to the disruption of normal neural transmission, resulting in paralysis and death of the insect . The compound’s structure allows it to bind effectively to these receptors, making it a potent insecticide.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Cyanomethyl)thio]-4,6-distyrylnicotinonitrile
  • 3-amino-4,6-distyrylthieno[2,3-b]pyridine-2-carbonitrile
  • 2-[(2-cyanoethyl)thio]-4,6-distyrylnicotinonitrile

Uniqueness

2-[(CYANOMETHYL)SULFANYL]-4,6-BIS(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE is unique due to its specific combination of pyridine and thiophene moieties, which confer distinct electronic and steric properties. This uniqueness enhances its binding affinity to nAChRs, making it a more effective insecticide compared to other similar compounds .

Properties

Molecular Formula

C16H9N3S3

Molecular Weight

339.5 g/mol

IUPAC Name

2-(cyanomethylsulfanyl)-4,6-dithiophen-2-ylpyridine-3-carbonitrile

InChI

InChI=1S/C16H9N3S3/c17-5-8-22-16-12(10-18)11(14-3-1-6-20-14)9-13(19-16)15-4-2-7-21-15/h1-4,6-7,9H,8H2

InChI Key

ADVQXMMPQZQHBW-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C2=CC(=NC(=C2C#N)SCC#N)C3=CC=CS3

Canonical SMILES

C1=CSC(=C1)C2=CC(=NC(=C2C#N)SCC#N)C3=CC=CS3

Origin of Product

United States

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